(Nitrooxy)oxobismuthin

Übersicht

Beschreibung

(Nitrooxy)oxobismuthine, also known as bismuth nitrate oxide, is an inorganic compound with the chemical formula BiNO4. It appears as a white, odorless powder and is known for its strong oxidizing properties. This compound is insoluble in water but soluble in acids such as hydrochloric acid, nitric acid, and dilute sulfuric acid .

Wissenschaftliche Forschungsanwendungen

(Nitrooxy)oxobismuthine has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Biology: Employed in biochemical assays to detect the presence of certain biomolecules.

Medicine: Utilized in the formulation of pharmaceuticals for its antimicrobial properties.

Industry: Applied in the production of bismuth salts, ceramics, and as a pigment in paints

Wirkmechanismus

Target of Action

(Nitrooxy)oxobismuthine, also known as oxobismuthanyl nitrate, is primarily used in the medical field as an antacid and astringent . Its primary targets are the stomach and duodenum, where it is used to neutralize stomach acid and treat conditions such as stomach and duodenal ulcers and diarrhea .

Mode of Action

The compound interacts with its targets by neutralizing stomach acid, providing a soothing effect on the stomach lining, and reducing irritation and inflammation . This helps to promote the healing of ulcers and control diarrhea.

Biochemical Pathways

It is known that the compound has a strong oxidative property , which may contribute to its therapeutic effects.

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in acids This suggests that it may be absorbed in the stomach and then excreted through the kidneys

Result of Action

The result of the action of (Nitrooxy)oxobismuthine is the reduction of stomach acid, which can help to alleviate symptoms of stomach and duodenal ulcers and diarrhea . It also has astringent properties, which can help to reduce inflammation and promote the healing of ulcers.

Action Environment

The action of (Nitrooxy)oxobismuthine is influenced by the environment in the stomach and duodenum. The presence of stomach acid can enhance the solubility and therefore the effectiveness of the compound . Additionally, the compound may decompose into bismuth oxide and cyanide when heated , suggesting that its stability and efficacy may be affected by temperature.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Nitrooxy)oxobismuthine can be synthesized by grinding bismuth nitrate pentahydrate with water, followed by the slow addition of ammonia water to neutralize free nitric acid. The resulting precipitate is washed by decantation, suction filtered, washed with cold water, and then dried .

Industrial Production Methods: In an industrial setting, (Nitrooxy)oxobismuthine is produced by reacting metallic bismuth with concentrated nitric acid. The reaction involves heating the mixture of bismuth and nitric acid, maintaining the reaction by adding concentrated nitric acid, and finally distilling to obtain pure (Nitrooxy)oxobismuthine .

Types of Reactions:

Oxidation: (Nitrooxy)oxobismuthine undergoes oxidation reactions due to its strong oxidizing properties.

Reduction: It can be reduced to bismuth oxide and other bismuth compounds under specific conditions.

Substitution: This compound can participate in substitution reactions with various organic and inorganic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.

Substitution: Reagents like halides and alkoxides are commonly used in substitution reactions.

Major Products:

Oxidation: Produces bismuth oxide and nitrogen oxides.

Reduction: Yields bismuth metal and water.

Substitution: Forms various bismuth-containing compounds depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Bismuth subnitrate (Bi5O(OH)9(NO3)4): Similar in composition but differs in structure and properties.

Bismuth oxynitrate (BiONO3): Another bismuth compound with similar oxidizing properties.

Bismuthyl nitrate (BiONO3): Used in similar applications but has different reactivity.

Uniqueness: (Nitrooxy)oxobismuthine is unique due to its specific oxidizing strength and solubility profile. It is particularly effective in applications requiring strong oxidizing agents and is more stable compared to other bismuth compounds .

Biologische Aktivität

(Nitrooxy)oxobismuthine is a bismuth-containing compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including data on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

Overview of Bismuth Compounds

Bismuth compounds have historically been utilized in treating gastrointestinal disorders, especially those caused by Helicobacter pylori. The biological activity of bismuth is attributed to its ability to disrupt multiple cellular pathways in bacteria, leading to the inhibition of growth and virulence factors. Recent studies have shown that bismuth can interfere with essential enzymes and metabolic pathways in H. pylori, such as urease and F1-ATPase, which are crucial for bacterial survival and pathogenicity .

-

Antimicrobial Activity :

- Bismuth compounds exhibit broad-spectrum antibacterial properties. They have been shown to inhibit the growth of multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.25 μM .

- The mechanism involves binding to critical proteins in bacteria, disrupting their functions, and triggering oxidative stress responses that lead to cell death.

-

Anticancer Properties :

- Recent studies have identified the antiproliferative effects of bismuth compounds on various cancer cell lines. For example, compounds derived from oxobismuthine have shown significant inhibition of cell proliferation in mouse B cells compared to human T cells .

- The signaling pathways affected include MAPK pathways, which are essential for cell differentiation and apoptosis. Compounds like SCM5 and SCM9 have demonstrated pro-apoptotic effects without engaging traditional apoptotic pathways like caspase activation .

Table 1: Biological Activity of (Nitrooxy)oxobismuthine

| Activity Type | Efficacy Level | Observations |

|---|---|---|

| Antimicrobial | High | Effective against MRSA and VRE; MIC 0.63 - 1.25 μM |

| Anticancer | Moderate | Inhibition of B-cell proliferation; pro-apoptotic effects observed |

| Anti-inflammatory | Promising | Inhibition of TNF-α production in LPS-induced models |

| Cytotoxicity | Low | Minimal cytotoxic effects on mammalian cells |

Detailed Findings

- Antimicrobial Studies : Bismuth complexes were found to disrupt bacterial pH-buffering abilities and downregulate virulence factors such as CagA and VacA in H. pylori cultures . This multi-targeted approach underscores the potential for developing new antibiotics based on bismuth chemistry.

- Anticancer Mechanisms : In vitro studies indicated that compounds SCM5 and SCM9 inhibited tumor cell growth significantly. SCM9 notably reduced TNF-α production, suggesting an anti-inflammatory character alongside its anticancer properties . The differential effects on B cells versus T cells highlight the specificity that could be leveraged in therapeutic contexts.

- Toxicity Assessments : While showing promising biological activity, some bismuth compounds also exhibit toxicity towards mammalian cells at higher concentrations. This necessitates careful dosage considerations in therapeutic applications .

Eigenschaften

IUPAC Name |

oxobismuthanyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.O/c;2-1(3)4;/q+1;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCYGKRWXWQOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

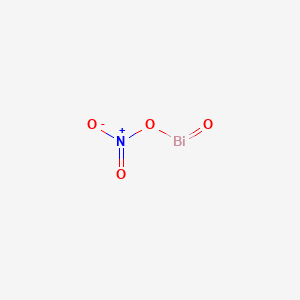

Canonical SMILES |

[N+](=O)([O-])O[Bi]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145945 | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.985 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-46-3 | |

| Record name | Bismuth nitrate oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (nitrooxy)oxobismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.